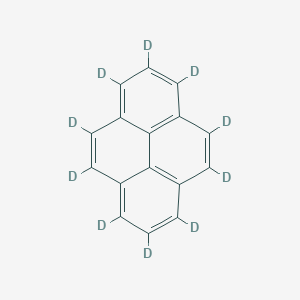

芘-d10

描述

Synthesis Analysis

The synthesis of pyrene derivatives and related compounds involves several advanced organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and platinum-mediated assembly of pyrene units. For example, [4]cyclo-2,7-pyrenylene, a cyclic tetramer of pyrene, was synthesized from pyrene in a multi-step process involving the assembly of pyrene units mediated by platinum and subsequent reductive elimination of platinum, achieving an overall yield of 18% (Iwamoto et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrene and its derivatives, such as [4]cyclo-2,7-pyrenylene, demonstrates the full conjugation of pyrene units and the significant effects of cyclic structure on the electronic properties of pyrene oligomers. The cyclic structure leads to electronic properties distinct from those of corresponding linear oligomers, where each pyrene unit is electronically isolated (Iwamoto et al., 2014).

Chemical Reactions and Properties

Pyrene and its derivatives participate in various chemical reactions that highlight their reactivity and potential applications. For example, the synthesis of pyrene-fused thioxanthenes involves a concise route leading to the study of their crystal structures and photophysical properties. This approach enables the exploration of pyrene's role in forming complex molecular structures with unique electronic and optical properties (Zhang et al., 2017).

Physical Properties Analysis

Pyrene derivatives exhibit diverse physical properties, including high thermal stability and distinct photophysical behaviors. For instance, a series of pyrene substituted 1,3,4-oxadiazole derivatives displayed strong indigo-blue fluorescence and efficient blue emission, indicating their potential use in optoelectronic devices (Najare et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrene and its derivatives, such as their electronic structures and nonlinear optical properties, are influenced by the environment and modifications to the pyrene core. Studies using density functional theory (DFT) have shown that solvents and substitutions like chlorination significantly affect the molecules' properties, highlighting the adaptability and versatility of pyrene for various applications (Gidado et al., 2021).

科学研究应用

分析标准

芘-d10 通常用作科学研究中的分析标准 . 分析标准是指用于比较其他物质质量和纯度的高质量化学物质。它在各种分析程序中充当参考点。

聚集诱导发光材料

芘基化合物,包括this compound,因其独特的光物理行为,特别是其聚集诱导发光 (AIE) 特性而受到研究 . 传统的生色团在稀溶液中表现出高荧光,但在高浓度或聚集状态下,其发光会猝灭,这种现象被称为“聚集导致猝灭”(ACQ)。 然而,一些发光材料,包括芘基发光材料,在溶液中可能表现出发光弱或不发光,但在聚集或固态下却具有高发光性,这种现象被称为 AIE .

有机发光二极管 (OLED)

ACQ 效应是有机发光二极管 (OLED) 中的一个挑战,在固态中这种效应更为严重 . 研究人员正在探索克服在芘化学(包括this compound)中观察到的 ACQ 效应的方法,以提高 OLED 的性能 .

发光电化学电池

与 OLED 类似,发光电化学电池也面临 ACQ 效应带来的挑战。 This compound 和其他芘基化合物因其克服这一问题并提高这些电池性能的潜力而受到研究 .

设计新型有机功能材料

This compound 的独特性能,例如其 AIE 特性,使其成为设计新型有机功能材料的有希望的候选者 . 这些材料可能在电子产品到光子学等广泛领域具有应用

安全和危害

Pyrene-d10 is classified as very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

Pyrene-based structures, such as Pyrene-d10, have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications . This suggests potential future directions in the design and development of novel pyrene-based structures and their utilization for different applications .

作用机制

Target of Action

Pyrene-d10 is a deuterium-labeled version of Pyrene It’s known that pyrene and its derivatives interact with various enzymes and proteins involved in the metabolism and detoxification of polycyclic aromatic hydrocarbons (pahs) .

Mode of Action

It’s known that deuterium-labeled compounds like pyrene-d10 are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Research on pyrene degradation has shown that two biochemical pathways are involved . These pathways are initiated by the action of pyrene dioxygenase enzymes, encoded by the nidA and nidA3 genes . These enzymes add hydroxyl groups to the aromatic rings of Pyrene, leading to the formation of arene epoxide intermediates .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially lead to changes in the bioavailability of the drug.

Result of Action

The use of deuterium-labeled compounds like pyrene-d10 allows for precise tracking and quantification during drug development processes .

Action Environment

It’s known that environmental conditions can significantly affect the degradation and transformation of pahs like pyrene .

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAQIROQSPTKN-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938045 | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1718-52-1 | |

| Record name | Pyrene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to pyrene-d10, replacing deuterium. Analyzing the degree of deuterium exchange in pyrene-d10 reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []

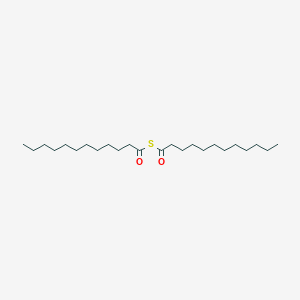

ANone: Pyrene-d10 (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.

A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of pyrene-d10 exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and pyrene-d10, particularly at specific vibrational energy levels. []

A: Researchers have incorporated pyrene-d10 into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of pyrene-d10 within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []

ANone: This section is not applicable as the provided research does not focus on the catalytic properties of pyrene-d10.

ANone: This section is not applicable as the provided research does not extensively cover computational studies on pyrene-d10.

ANone: These aspects are not relevant to the provided research, which primarily focuses on pyrene-d10 as a spectroscopic tool and probe for studying various chemical and physical phenomena.

A: While pyrene-d10 offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.

ANone: This information is not available within the provided research papers.

A: The diverse applications of pyrene-d10 highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, pyrene-d10 facilitates a deeper understanding across these disciplines.

ANone: Several analytical techniques are crucial for studying pyrene-d10:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify pyrene-d10 in complex mixtures, such as environmental samples or reaction products. [, , , ]

- Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving pyrene-d10 in mixed crystal systems. [, , ]

- Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of pyrene-d10 in various environments. [, , , , , ]

- Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of pyrene-d10 with other molecules. []

A: Accurate quantification often involves the use of internal standards, such as pyrene-d10 itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.

ANone: Specific information regarding the environmental impact and degradation of pyrene-d10 is not extensively discussed in the provided research papers.

A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in pyrene-d10. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。